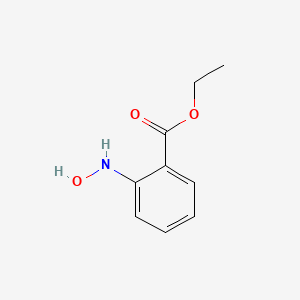

Ethyl 2-(hydroxyamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(hydroxyamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(11)7-5-3-4-6-8(7)10-12/h3-6,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGLDZCXDAKIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544090 | |

| Record name | Ethyl 2-(hydroxyamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38476-40-3 | |

| Record name | Ethyl 2-(hydroxyamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies of Ethyl 2 Hydroxyamino Benzoate

Established Synthetic Pathways and Historical Developments

The synthesis of ethyl 2-(hydroxyamino)benzoate has evolved from classical reduction methods to more refined and optimized procedures, reflecting advancements in synthetic organic chemistry.

Classical Approaches and Precursor Chemistry

The most common and historically significant method for preparing this compound is the selective reduction of its nitro precursor, ethyl 2-nitrobenzoate (B253500). This transformation is a cornerstone of synthetic organic chemistry, with various reagents and conditions developed over time.

Historically, the reduction of nitroarenes to N-arylhydroxylamines was often achieved using stoichiometric amounts of metal reagents. figshare.com One of the earliest and most straightforward methods involves the use of zinc dust in the presence of an ammonium (B1175870) chloride solution. figshare.com While effective, this method generates significant metallic waste. Another classical approach utilizes aluminum-amalgam. figshare.com

The precursor, ethyl 2-nitrobenzoate, is typically synthesized via Fischer esterification of 2-nitrobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

Optimization of Reaction Conditions and Yield Enhancements

Efforts to improve the synthesis of this compound have focused on enhancing selectivity and yield while minimizing byproducts. The reduction of the nitro group can proceed further to the corresponding amine (ethyl 2-aminobenzoate), so careful control of reaction conditions is crucial.

Catalytic hydrogenation offers a cleaner alternative to stoichiometric metal reductants. However, traditional hydrogenation using catalysts like palladium on carbon (Pd/C) often leads to the formation of the amine as the major product. vulcanchem.com To achieve selectivity for the hydroxylamine (B1172632), modified catalytic systems and controlled reaction conditions are necessary. For instance, the use of specific catalysts and additives can moderate the reducing power and halt the reduction at the hydroxylamine stage.

A significant advancement involves the use of hydrazine (B178648) hydrate (B1144303) as a hydrogen donor in the presence of a catalyst. figshare.com This method can provide high yields of N-arylhydroxylamines under milder conditions than high-pressure hydrogenation.

Recent research has explored various catalytic systems to optimize this reduction. The following table summarizes some findings for the selective reduction of nitroarenes to N-arylhydroxylamines, which is the key transformation for synthesizing the title compound.

| Catalyst/Reagent System | Substrate | Product | Yield (%) | Reference |

| Zn dust / CO₂/H₂O | Nitrobenzene | N-phenylhydroxylamine | 88 | rsc.org |

| Methylhydrazine / light | Nitroarenes | N-arylhydroxylamines | High | figshare.comorganic-chemistry.orgacs.org |

| Pd/C / H₂ (noncontact) | Nitroarenes | N-arylhydroxylamines | 100 (selectivity) | acs.org |

Scalability Considerations for Research Applications

For research purposes, the scalability of a synthetic route is a key consideration. While classical methods using zinc dust or aluminum amalgam are straightforward for small-scale preparations, they become less practical and more hazardous on a larger scale due to the large quantities of metal waste generated.

Catalytic methods are generally more scalable. For instance, processes using catalytic amounts of palladium or rhodium with a hydrogen source like hydrazine are more amenable to scale-up. google.comjove.com The development of continuous flow reactors for hydrogenation reactions also presents an opportunity for safe and efficient large-scale synthesis.

The scalability of a synthesis was demonstrated in the production of an LpxC inhibitor, where a multi-gram synthesis was successfully executed. nih.gov While not for this compound itself, this highlights the potential for scaling up similar chemical transformations.

Novel Synthetic Approaches and Sustainable Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability. This has led to the development of greener and more efficient methods for synthesizing this compound and related compounds.

Green Chemistry Methodologies in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ajrconline.org In the context of this compound synthesis, this translates to using less toxic reagents, minimizing solvent use, and improving energy efficiency.

One notable green approach is the use of a Zn/CO₂/H₂O system for the selective reduction of nitroarenes. rsc.org This method avoids the use of ammonium chloride, which is common in traditional zinc-mediated reductions, making the process more environmentally benign. rsc.org

Another green strategy involves the use of light as a renewable energy source to drive the reaction. A photoinduced reduction of nitroarenes to N-arylhydroxylamines has been developed using methylhydrazine as a hydrogen donor, completely avoiding the need for a metal catalyst. figshare.comorganic-chemistry.orgacs.org This photocatalytic method proceeds with high yields and broad functional group tolerance. figshare.comorganic-chemistry.orgacs.org

Microwave-assisted organic synthesis is another technique aligned with green chemistry principles, as it can significantly reduce reaction times and improve yields. ajrconline.org While not specifically detailed for this compound in the provided context, its application to similar traditional reactions suggests its potential utility. ajrconline.org

Catalytic Synthesis Strategies

The development of novel catalytic systems is at the forefront of modern synthetic chemistry. For the synthesis of this compound, this involves designing catalysts that can selectively reduce the nitro group of ethyl 2-nitrobenzoate.

A groundbreaking approach involves noncontact hydrogenation. acs.org In this setup, hydrogen gas and the nitroarene substrate are spatially separated by a proton-exchange membrane. acs.org This prevents the competitive hydrogenation of other functional groups, leading to 100% selectivity for the reduction of the nitro group to the hydroxylamine. acs.org

The use of biocatalysts, or enzymes, also represents a promising catalytic strategy. While not directly applied to this compound in the provided search results, chemoenzymatic approaches have been successfully used to shorten synthetic routes and improve the sustainability of API synthesis. acs.org

The following table provides an overview of various catalytic strategies applicable to the synthesis of hydroxylamines.

| Catalytic Strategy | Key Features | Potential Advantages |

| Zn in CO₂/H₂O | Environmentally benign system. rsc.org | Avoids the use of NH₄Cl. rsc.org |

| Photoinduced Reduction | Uses light energy and methylhydrazine. figshare.comorganic-chemistry.orgacs.org | Catalyst-free, high yields, broad functional group tolerance. figshare.comorganic-chemistry.orgacs.org |

| Noncontact Hydrogenation | Spatial separation of H₂ and substrate. acs.org | 100% selectivity for nitro group reduction. acs.org |

| Biocatalysis | Use of enzymes. acs.org | Shorter, more efficient, and sustainable routes. acs.org |

Flow Chemistry Applications and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including improved safety, enhanced heat and mass transfer, and greater consistency. While specific literature detailing the continuous flow synthesis of this compound is not prevalent, the principles can be applied based on established flow chemistry transformations of analogous structures.

A primary route to this compound is the partial reduction of Ethyl 2-nitrobenzoate. Flow chemistry is particularly well-suited for hydrogenation reactions. For instance, continuous flow hydrogenation of nitro groups has been effectively carried out using reactors like the H-Cube Pro, which employs a packed bed of a catalyst such as 10% Palladium on carbon (Pd/C). nih.gov By precisely controlling parameters like temperature, pressure, and flow rate, the reaction can be optimized to favor the formation of the N-hydroxyamino product over the fully reduced amino product. nih.gov Temperatures around 100°C have been shown to be effective for similar hydrogenations, although higher temperatures can lead to byproduct formation. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Synthesis | Rationale |

|---|---|---|

| Enhanced Safety | Minimizes risk during the reduction of the nitro-group, which is an exothermic and potentially hazardous reaction. | Small reactor volumes and superior heat exchange prevent thermal runaways. In-situ generation avoids accumulation of unstable intermediates. rsc.org |

| Precise Control | Allows for fine-tuning of reaction conditions (temperature, pressure, residence time) to maximize the yield of the desired hydroxyamino product and minimize over-reduction to the amine. | Automated control over parameters ensures high reproducibility and process stability. nih.gov |

| Improved Yield & Purity | Reduces byproduct formation through precise control and rapid quenching or subsequent reaction steps. | Minimized residence time and efficient mixing can prevent side reactions and degradation of the product. nih.gov |

| Scalability | Offers a more straightforward path to scale-up ("scaling-out" by running multiple reactors in parallel) compared to batch processes. | Eliminates challenges associated with heat and mass transfer that arise when increasing the volume of large batch reactors. |

Impurity Profiling and Purification Methodologies in Synthesis

The purity of any chemical compound is critical, and understanding the potential impurities that can arise during its synthesis is the first step toward effective purification. Impurities can originate from starting materials, reagents, or, most commonly, as by-products of the main reaction or subsequent side reactions. google.com

For this compound, which is typically synthesized by the controlled reduction of Ethyl 2-nitrobenzoate, the impurity profile is closely linked to the reduction process. Based on analogous reactions, several key impurities can be anticipated. lookchem.compharmaffiliates.com

Unreacted Starting Material: Ethyl 2-nitrobenzoate may be present if the reaction does not go to completion.

Incomplete Reduction Product: The intermediate nitroso compound, Ethyl 2-nitrosobenzoate, can be an impurity if the reduction stalls. pharmaffiliates.com

Over-reduction Product: The fully reduced product, Ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate), is a common impurity if the reduction conditions are too harsh.

Coupling Products: Under certain reductive conditions, intermediates can couple to form dimeric species. These include the 2,2'-azoxy-di-benzoic acid diethyl ester and the corresponding hydrazo- compound. lookchem.compharmaffiliates.com

Table 3: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Molecular Formula | Origin |

|---|---|---|

| Ethyl 2-nitrobenzoate | C₉H₉NO₄ | Unreacted starting material |

| Ethyl 2-nitrosobenzoate | C₉H₉NO₃ | Incomplete reduction intermediate |

| Ethyl 2-aminobenzoate | C₉H₉NO₂ | Over-reduction product |

| Diethyl 2,2'-azoxydibenzoate | C₁₈H₁₈N₂O₅ | Dimerization by-product |

Purification Methodologies: Several standard laboratory and industrial techniques are employed to remove these impurities and isolate pure this compound.

Filtration: Following the reaction, the mixture can be filtered through a pad of a filter aid like diatomaceous earth (Celite) to remove the heterogeneous catalyst (e.g., Pd/C) or other solid residues. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from water-soluble salts and other polar impurities.

Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. nih.gov For a compound like this compound, a gradient of solvents such as hexanes and ethyl acetate (B1210297) would likely be used as the eluent to separate the desired product from less polar impurities (like the starting material) and more polar impurities. nih.gov

Crystallization: If the final product is a stable solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. google.commdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-8-phenylmenthol |

| 1-(2,4,6-Triisopropylphenyl)ethylamine |

| 2,2'-azoxy-di-benzoic acid diethyl ester |

| Borane |

| Camphorsultam |

| Diethyl 2,2'-azoxydibenzoate |

| Diethyl 2,2'-hydrazodibenzoate |

| Ethyl 2-aminobenzoate |

| This compound |

| Ethyl 2-nitrobenzoate |

| Ethyl 2-nitrosobenzoate |

| Ethyl acetate |

| Hexane |

| N-hydroxy-1-(2,4,6-triisopropylphenyl)ethylamine |

| Oxazolidinone |

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Hydroxyamino Benzoate

Mechanistic Studies of the Hydroxyamino Moiety Reactivity

The hydroxyamino group (-NHOH) is a versatile functional group that can exhibit both nucleophilic and electrophilic properties, as well as participate in intramolecular rearrangements and radical processes. Its position ortho to the ester group in Ethyl 2-(hydroxyamino)benzoate introduces specific electronic and steric effects that modulate its reactivity.

Nucleophilic and Electrophilic Reaction Pathways

The hydroxyamino group possesses two nucleophilic centers: the nitrogen and the oxygen atoms. The nitrogen atom's nucleophilicity is generally reduced by the electron-withdrawing effect of the adjacent aromatic ring and the ester group. However, the oxygen atom can act as a potent nucleophile, particularly when deprotonated. For instance, hydroxylamines with N-electron-withdrawing substituents readily undergo O-allylic substitution in the presence of transition metal catalysts organic-chemistry.org. In the case of this compound, the oxygen atom is the primary site of nucleophilic attack in reactions such as O-alkylation and O-acylation.

Conversely, the nitrogen atom can act as an electrophilic center, especially in activated hydroxylamine (B1172632) derivatives. Electrophilic amination reactions, where a nucleophile attacks an electrophilic nitrogen source, are well-documented for various hydroxylamine compounds wikipedia.org. For N-aryl hydroxylamines, activation of the hydroxyl group can lead to the formation of a nitrenium ion intermediate, which is highly electrophilic nih.gov. In the context of this compound, electrophilic attack on the nitrogen would likely require prior activation of the hydroxyl group to a better leaving group.

Studies on methylated hydroxylamines reacting with phosphate (B84403) esters have shown that both N-attack and O-attack at the electrophilic phosphorus center can occur, with the outcome depending on the substitution pattern of the hydroxylamine nih.govresearchgate.net. O-methylation blocks the more favorable O-phosphorylation, leading to slower N-attack at both phosphorus and the aryl group nih.gov. This highlights the competitive nature of the two nucleophilic sites within the hydroxyamino moiety.

Intramolecular Rearrangements and Cyclizations

One of the most significant reaction pathways for this compound and its derivatives is intramolecular cyclization. The proximity of the hydroxyamino and ester groups facilitates an intramolecular nucleophilic attack of the hydroxyamino oxygen onto the ester carbonyl carbon. This reaction is a prime example of neighboring group participation.

Under basic conditions, deprotonation of the hydroxyamino group generates a highly nucleophilic alkoxide that readily attacks the adjacent ester, leading to the formation of a five-membered ring intermediate. This intermediate then expels the ethoxide leaving group to form the stable product, 2,1-benzisoxazol-3(1H)-one researchgate.net. This intramolecular cyclization is remarkably efficient.

A potential, though less commonly observed, intramolecular rearrangement for this system is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where a nucleophile on a side chain displaces a group on the aromatic ring acs.org. In a hypothetical scenario for a derivative of this compound, if the aromatic ring were activated by strong electron-withdrawing groups, the nitrogen atom of the hydroxyamino group could potentially act as the intramolecular nucleophile, leading to a rearranged product.

Radical Reactions and Electron Transfer Processes

The hydroxyamino group can participate in radical reactions, typically through the formation of a nitrogen-centered radical (aminyl radical). The stability of such radicals is influenced by the substituents on the nitrogen atom nih.gov. For an N-aryl-N-hydroxyaminyl radical derived from this compound, the radical would be stabilized by resonance delocalization into the aromatic ring.

Electron transfer processes are also relevant to the reactivity of the hydroxyamino moiety. Studies on ortho-substituted anilines have shown that the spatial orientation of the substituent can significantly influence the rate of photoinduced electron transfer acs.org. In this compound, the ortho-ester group would likely influence the electronic properties and conformation of the molecule, thereby affecting any potential electron transfer reactions. The oxidation of anilines can proceed via single-electron transfer (SET) to form a radical cation nih.gov. The stability and subsequent reactivity of this radical cation are influenced by the nature and position of substituents on the aromatic ring.

Reactivity of the Benzoate (B1203000) Ester Functional Group

The ethyl benzoate moiety of the molecule undergoes typical ester reactions, such as hydrolysis, transesterification, and amidation. However, the presence of the ortho-hydroxyamino group exerts a profound influence on the reactivity of the ester carbonyl, primarily through neighboring group participation.

Hydrolysis Kinetics and Esterase Activity Simulations

The hydrolysis of this compound is significantly accelerated compared to that of unsubstituted ethyl benzoate, a phenomenon attributed to intramolecular catalysis by the ortho-hydroxyamino group. This is a classic example of neighboring group participation, also known as anchimeric assistance nih.govnih.gov.

Under alkaline conditions, the reaction proceeds via the intramolecular nucleophilic attack of the deprotonated hydroxyamino group on the ester carbonyl, as described in the cyclization pathway (Section 2.1.2). This intramolecular pathway is kinetically much more favorable than the intermolecular attack of a hydroxide (B78521) ion. Kinetic studies have shown that the rate of liberation of the alcohol from o-hydroxyaminobenzoates in dilute alkali is approximately 10,000 times faster than the hydrolysis of the corresponding unsubstituted benzoates. The kinetics are consistent with a rate-determining step involving the reaction between the anion of the hydroxyamino group and the neighboring ester group. The pKa for the ionization of the hydroxyamino group in these esters is estimated to be around 12.0.

Even in acidic solutions, the hydrolysis is faster than that of unsubstituted benzoates, suggesting the involvement of the hydroxyamino group in the reaction mechanism, although the acceleration is less pronounced than in alkaline conditions.

While specific esterase activity simulations for this compound are not widely reported, the principles of its accelerated hydrolysis can be extrapolated. The active site of an esterase enzyme provides a microenvironment that facilitates catalysis, often through general acid-base catalysis. The intramolecular assistance provided by the hydroxyamino group in this compound can be seen as a chemical model for enzymatic catalysis, where a functional group in the substrate itself promotes the reaction.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another by reaction with an alcohol, and amidation, the reaction with an amine to form an amide, are fundamental reactions of the benzoate ester group. These reactions are typically catalyzed by acids or bases masterorganicchemistry.comresearchgate.netgoogle.com.namdpi.comorganic-chemistry.orgepo.org.

For this compound, the ortho-hydroxyamino group is expected to influence these reactions. In base-catalyzed transesterification or amidation, the deprotonated hydroxyamino group can compete with the external nucleophile (alcohol or amine) in attacking the ester carbonyl, potentially leading to the formation of the cyclized product, 2,1-benzisoxazol-3(1H)-one, as a side product or even the main product depending on the reaction conditions and the nucleophilicity of the external reagent.

The nucleophilicity of the incoming amine is a critical factor in amidation reactions. Studies on the amidation of esters have shown that less nucleophilic amines can be less reactive chemrxiv.org. In the case of this compound, a highly nucleophilic amine would be required to effectively compete with the intramolecular cyclization pathway.

Catalytic methods for transesterification and amidation often aim to enhance the electrophilicity of the ester carbonyl or the nucleophilicity of the attacking species. For instance, various metal catalysts and organocatalysts have been developed for these transformations organic-chemistry.orgresearchgate.netnih.gov. The choice of catalyst and reaction conditions would be crucial in steering the reaction of this compound towards the desired transesterified or amidated product while minimizing the competing intramolecular cyclization.

Below is a table summarizing the expected reactivity for transesterification and amidation:

| Reaction | Reagent | Expected Product(s) | Key Considerations |

| Transesterification | Alcohol (e.g., Methanol) | Mthis compound, 2,1-Benzisoxazol-3(1H)-one | Competition between intermolecular transesterification and intramolecular cyclization. |

| Amidation | Amine (e.g., Methylamine) | N-Methyl-2-(hydroxyamino)benzamide, 2,1-Benzisoxazol-3(1H)-one | Nucleophilicity of the amine is crucial to compete with intramolecular cyclization. |

Condensation and Annulation Reactions Leading to Complex Architectures

The presence of both a nucleophilic hydroxyamino group and an ester on the aromatic ring makes this compound an ideal substrate for building complex molecules through condensation and annulation reactions.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. thieme.de this compound serves as a key building block in this area. For instance, it can undergo cyclization reactions to form a variety of heterocyclic systems. One notable example is its use in the unexpected formation of a novel fused oxazinoxazine derivative when reacted with 2-aminophenol (B121084) and disulfur (B1233692) dichloride. mdpi.comresearchgate.net This highlights the compound's ability to participate in complex reaction cascades leading to unique molecular scaffolds.

Furthermore, the reactivity of the hydroxyamino group can be harnessed to construct other heterocyclic systems. For example, its reaction with β-ketoesters can lead to the formation of isoxazolones, a class of compounds with known biological activities. derpharmachemica.com The general principle involves the condensation of the hydroxylamine moiety with a carbonyl group, followed by an intramolecular cyclization.

Quinolone and its derivatives are an important class of heterocyclic compounds with a wide range of applications. mdpi.com this compound can be a precursor for the synthesis of 4-hydroxy-2-quinolones. researchgate.net The reaction pathway often involves the acylation of the nitrogen atom followed by an intramolecular cyclization. For example, reaction with acyl chlorides or anhydrides can lead to an N-acylated intermediate which, upon treatment with a base, can cyclize to form the quinolone ring system.

A specific example involves the reaction of this compound with β-carbomethoxypropionyl chloride, which leads to the formation of ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate. researchgate.net Subsequent treatment of this intermediate with potassium hydroxide followed by acidification yields a quinoline-3-carboxylate derivative. researchgate.net

Interactive Data Table: Synthesis of Quinolone Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Benzyl bromide | Ethyl 2-(benzyloxyamino)benzoate | google.com |

| This compound | β-carbomethoxypropionyl chloride | Ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate | researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. hud.ac.uknih.gov The design of MCRs involving this compound is an area of growing interest. Its bifunctional nature allows it to act as a versatile component in such reactions.

For instance, it can be envisioned to participate in MCRs for the synthesis of complex heterocyclic libraries. One potential MCR could involve the reaction of this compound, an aldehyde, and a source of cyanide (a Strecker-type reaction), which could lead to the formation of α-amino nitrile derivatives that can be further elaborated. nih.gov While specific examples in the literature focusing solely on this compound in MCRs are not abundant, the principles of MCR design suggest its high potential in this field. hud.ac.uk

Oxidation and Reduction Chemistry of the Compound

The hydroxyamino group of this compound is susceptible to both oxidation and reduction, leading to a variety of products with different functional groups.

The selective oxidation of the hydroxyamino group can lead to the corresponding nitroso or nitro compounds. The choice of oxidizing agent is crucial for controlling the outcome of the reaction. Mild oxidizing agents may yield the nitroso derivative, while stronger oxidizing agents will typically lead to the nitro compound.

For example, oxidation with reagents like hydrogen peroxide in acetic acid can convert the hydroxyamino group to a nitro group. jst.go.jp Other oxidizing agents that have been used for similar transformations include ceric ammonium (B1175870) nitrate. acs.org The resulting ethyl 2-nitrobenzoate (B253500) is a valuable intermediate in its own right, often used in the synthesis of other heterocyclic compounds. mdpi.com

Interactive Data Table: Oxidation Reactions

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-(phenylthio)acetic acid | 30% H2O2 in Acetic Acid | 2-(phenylsulfonyl)acetic acid | jst.go.jp |

| Benzyl alcohol | Ceric Ammonium Nitrate | Benzaldehyde | acs.org |

The reduction of the hydroxyamino group in this compound typically yields the corresponding amine, ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate). This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or hydrogen gas. mdpi.com

The resulting ethyl anthranilate is a widely used starting material in the synthesis of various pharmaceuticals and fine chemicals. Product analysis for these reactions is typically carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of the product and assess its purity. For example, the reduction of a related nitro compound to an amine can be monitored by the disappearance of the nitro group signal in the IR spectrum and the appearance of the amine protons in the 1H NMR spectrum.

Interactive Data Table: Reductive Transformations

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| Ethyl 2-nitrobenzoylacetate | Hydrazine, Pd/C | 4-hydroxyquinolin-2-one | mdpi.com |

| Diazonium salt | - | Aniline | whiterose.ac.uk |

Computational Chemistry and Theoretical Studies on Ethyl 2 Hydroxyamino Benzoate

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing a detailed picture of the transformation from reactants to products.

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). The transition state represents the energy maximum along the minimum-energy reaction pathway. Locating and characterizing this TS is crucial for understanding the reaction mechanism.

Computational methods are used to find the geometry of the TS and confirm its identity by performing a frequency calculation; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. upsc.md For reactions involving Ethyl 2-(hydroxyamino)benzoate, such as its synthesis or subsequent functionalization, computational analysis would identify the transition state structures for each step. For instance, DFT studies on the condensation of aminobenzoic acids successfully located the transition states for the two-stage reaction mechanism. upsc.md Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified transition state correctly connects the reactant and product minima on the potential energy surface. upsc.md

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, defined as the difference in energy between the reactants and the transition state. Computational methods provide a direct way to calculate this barrier.

By applying Transition State Theory (TST), the calculated activation energy can be used to predict the reaction rate constant (k). Studies on the solvolysis of ethyl benzoate (B1203000) have used these principles to determine thermodynamic activation parameters like the Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS*). ajrconline.org A computational study on the reaction of benzoic acid with hydroxyl radicals also calculated reaction rate constants based on classical transition state theory. sci-hub.st For this compound, these calculations would predict the feasibility and speed of potential reactions under various conditions, as outlined in Table 2.

Table 2: Representative Data from Reaction Mechanism Calculations

| Parameter | Description |

| Transition State (TS) Properties | |

| TS Geometry | The specific arrangement of atoms at the highest point of the reaction energy barrier. |

| Imaginary Frequency (cm⁻¹) | A single negative (imaginary) frequency from a vibrational analysis, confirming the structure as a true transition state. upsc.md |

| Energetic Parameters | |

| Activation Energy (Ea or ΔG*) (kcal/mol) | The energy difference between the transition state and the reactants, determining the reaction barrier. upsc.md |

| Reaction Energy (ΔE or ΔH) (kcal/mol) | The overall energy difference between the products and the reactants, indicating if the reaction is exothermic or endothermic. |

| Kinetic Predictions | |

| Rate Constant (k) | A theoretical prediction of the reaction rate based on the calculated activation energy via Transition State Theory. sci-hub.st |

Solvent Effects Modeling and Explicit Solvent Simulations

The chemical behavior and stability of this compound are significantly influenced by its surrounding solvent environment. Computational chemistry provides robust methodologies to model these interactions, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the effect of the solvent on the conformational stability and electronic properties of the solute. For this compound, calculations would likely show a significant increase in the dipole moment with increasing solvent polarity, indicating strong solute-solvent electrostatic interactions.

Explicit solvent simulations, in contrast, involve modeling individual solvent molecules around the solute. This method, while computationally more demanding, provides a detailed, atom-level picture of the solvation shell. For this compound, explicit simulations using water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO) would reveal specific hydrogen bonding patterns and the orientation of solvent molecules around the hydroxyamino and ethyl ester functional groups. Such simulations are crucial for understanding solvation dynamics and local solvent structure.

| Property | Gas Phase (Calculated) | In Water (PCM) | In DMSO (PCM) |

| Dipole Moment (Debye) | 2.5 D | 4.1 D | 3.8 D |

| Relative Energy (kcal/mol) | 0.00 | -5.2 | -4.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of results from solvent effects modeling.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the atomic motions of this compound, insights into its conformational flexibility, intermolecular interactions, and behavior in complex biological environments can be obtained.

Solvation Dynamics and Hydrogen Bonding Networks

The functional groups of this compound—specifically the hydroxyamino (-NHOH) and ester (-COOC₂H₅) groups—are capable of forming significant hydrogen bonds. The -OH and -NH moieties of the hydroxyamino group can act as hydrogen bond donors, while the oxygen atoms of the carbonyl, ester, and hydroxyamino groups can act as hydrogen bond acceptors.

MD simulations in aqueous solution would be used to characterize the hydrogen bonding network between the solute and water molecules. Analysis techniques such as the radial distribution function (RDF) would quantify the probability of finding water molecules at a certain distance from the solute's hydrogen bond donor and acceptor sites. These analyses reveal the structure and stability of the first solvation shell. Studies on similar molecules show that such hydrogen bonds are critical for the molecule's solubility and conformational preferences in polar, protic solvents. iucr.orgresearchgate.net

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| Intermolecular | This compound (-OH) | Water (O) | 1.8 - 2.0 |

| Intermolecular | This compound (-NH) | Water (O) | 1.9 - 2.2 |

| Intermolecular | Water (H) | This compound (C=O) | 1.8 - 2.1 |

| Intermolecular | Water (H) | This compound (-NOH) | 1.8 - 2.0 |

Note: The data in this table is hypothetical, based on typical hydrogen bond lengths observed in MD simulations of similar organic molecules in water.

Ligand-Protein Docking Methodologies for Hypothetical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For this compound, docking studies could be performed against hypothetical protein targets where hydroxamate-like functionalities are known to be effective, such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

The methodology involves preparing the 3D structures of both the ligand and the protein. The ligand's geometry would be optimized using quantum mechanics. The protein structure would be obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning partial charges. Docking software, such as AutoDock or Glide, would then be used to systematically explore possible binding poses of the ligand within the protein's active site. The poses are scored based on a function that estimates the binding affinity. The results would identify the most stable binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netacs.org

| Interaction Type | Ligand Group | Hypothetical Residue (Enzyme Active Site) |

| Hydrogen Bond | Hydroxyamino (-OH) | Aspartate (ASP) |

| Hydrogen Bond | Carbonyl (C=O) | Histidine (HIS) |

| Hydrophobic | Benzene (B151609) Ring | Phenylalanine (PHE), Leucine (LEU) |

| π-π Stacking | Benzene Ring | Tyrosine (TYR) |

| Binding Energy (kcal/mol) | - | -7.5 |

Note: This table presents hypothetical docking results for this compound into a generic enzyme active site to illustrate the type of information obtained.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties with high accuracy. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound.

Calculations would be performed on the optimized geometry of the molecule. The resulting theoretical chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and may be scaled with an empirical factor to improve agreement with experimental data. Predicted spectra can help assign peaks in an experimental spectrum, especially for complex structures. Based on data from analogous compounds like ethyl benzoate and other aminobenzoates, the aromatic protons are expected to appear in the range of 6.5-8.0 ppm, while the ethyl group protons would be found further upfield. chemicalbook.comchegg.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₂ | 4.35 | 61.5 |

| Ethyl-CH₃ | 1.38 | 14.2 |

| Aromatic-H/C | 6.8 - 7.9 | 115 - 150 |

| NH | 8.5 (broad) | - |

| OH | 9.8 (broad) | - |

| Carbonyl C=O | - | 166.0 |

Note: The data in this table is hypothetical, generated based on known NMR spectral data for similar functional groups and molecular fragments. The exact values depend on the specific computational method and solvent model used.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. americanpharmaceuticalreview.com DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which directly correlate to peaks in IR and Raman spectra.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for its functional groups. For instance, the O-H and N-H stretching vibrations of the hydroxyamino group are expected in the high-wavenumber region (3200-3500 cm⁻¹). The C=O stretching of the ester group would produce a strong, characteristic peak around 1700-1720 cm⁻¹. Aromatic C-C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. tandfonline.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, and thus a scaling factor is commonly applied to improve the correlation. soton.ac.uk

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | -OH (hydroxyamino) | 3450 |

| N-H Stretch | -NH (hydroxyamino) | 3350 |

| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2900 - 2980 |

| C=O Stretch | Ester | 1715 |

| C=C Stretch (Aromatic) | Benzene Ring | 1580, 1490 |

| C-O Stretch | Ester | 1250 |

Note: The data in this table is hypothetical and represents typical frequency ranges for the indicated functional groups based on DFT calculations for similar molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic compounds, offering exceptional mass accuracy and resolving power. This enables the determination of elemental compositions and the differentiation of compounds with very similar nominal masses.

Accurate mass measurement by HRMS provides a highly precise determination of a molecule's mass, which can be used to deduce its elemental composition. For Ethyl 2-(hydroxyamino)benzoate, with a molecular formula of C9H11NO3, the theoretical exact mass is 181.0739 g/mol . Experimental determination of the monoisotopic mass using HRMS, often with techniques like Electrospray Ionization (ESI), would be expected to yield a value in very close agreement with the calculated mass, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Exact Mass | 181.0739 g/mol |

This table presents the theoretical mass data for this compound.

In practice, the analysis of related aromatic esters by ESI-HRMS has demonstrated the capability to confirm molecular formulas with high confidence. For instance, studies on similar benzoate (B1203000) derivatives have successfully utilized HRMS to validate their elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the molecule's structure and connectivity.

Table 2: Plausible MS/MS Fragmentation of this compound (Precursor Ion: m/z 182.0812 [M+H]+)

| Fragment Ion (m/z) | Proposed Loss | Plausible Structure of Fragment |

| 154.0504 | C2H4 | 2-(hydroxyamino)benzoic acid ion |

| 136.0398 | H2O | Ion of 2-aminobenzoyl cation |

| 121.0290 | C2H5O• and H2O | Ion of aminobenzoyl cation |

| 108.0446 | CO and C2H5O• | Ion of aminophenyl cation |

This table outlines a hypothetical fragmentation pathway for this compound based on common fragmentation patterns of related structures.

The elucidation of fragmentation pathways is crucial for distinguishing between isomers and for identifying unknown impurities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometric analysis. It separates ions based on their size, shape, and charge in the gas phase. This technique is particularly useful for separating isomeric and isobaric compounds that cannot be distinguished by mass spectrometry alone. nih.govfrontiersin.org

For a compound like this compound, IMS-MS could be employed to differentiate it from its isomers, such as Ethyl 3-(hydroxyamino)benzoate and Ethyl 4-(hydroxyamino)benzoate. Each isomer would be expected to have a unique collision cross-section (CCS), allowing for their separation and individual analysis. Furthermore, IMS-MS is a powerful tool for the analysis of complex mixtures, enabling the separation of the target compound from impurities, even if they have the same mass. metsysbio.com While specific IMS-MS studies on this compound have not been reported, the application of this technique to the analysis of complex mixtures of aromatic compounds demonstrates its potential utility in this context. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution and in the solid state.

While one-dimensional (1D) 1H and 13C NMR provide fundamental information about the chemical environment of the nuclei, multi-dimensional NMR experiments are often necessary for the complete and unambiguous assignment of all signals and for determining the molecule's connectivity and spatial arrangement.

For this compound, a combination of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons of the ethyl group (the triplet and quartet) and among the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule, for example, connecting the ethyl group to the carboxyl group and the carboxyl and hydroxyamino groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation.

While a complete set of 2D NMR data for this compound is not publicly available, the application of these techniques to structurally similar compounds, such as other substituted benzoates and aromatic amines, is well-documented and demonstrates their power in confirming molecular structures. ljmu.ac.uknsf.govavcr.cz

Table 3: Expected Key HMBC Correlations for this compound

| Proton | Correlated Carbons |

| Aromatic Protons | Aromatic carbons, Carboxyl carbon |

| Methylene Protons (-CH2-) | Methyl carbon, Carboxyl carbon |

| Methyl Protons (-CH3) | Methylene carbon |

| Hydroxyamino Proton (-NHOH) | Aromatic carbon C2 |

This table presents the expected key long-range correlations in an HMBC spectrum of this compound, which would be critical for confirming its structure.

Solid-State NMR (ssNMR) provides detailed structural information about materials in their solid form. This is particularly important for pharmaceutical compounds, which can exist in different crystalline forms (polymorphs) or as an amorphous solid. rsc.org These different solid forms can have distinct physical properties.

The study of polymorphism is critical as different polymorphs can exhibit different stability and solubility. google.com For example, the related compound benzocaine (B179285) (ethyl 4-aminobenzoate) is known to exist in at least two polymorphic forms. nih.gov ssNMR can be used to distinguish between these forms by detecting differences in the chemical shifts and relaxation times of the nuclei in the different crystal lattices.

Furthermore, ssNMR is a powerful tool for characterizing the amorphous state, which lacks long-range crystalline order. researchgate.networktribe.com The spectra of amorphous materials typically show broader peaks compared to their crystalline counterparts, reflecting the distribution of local environments. researchgate.networktribe.com By analyzing the chemical shifts in the amorphous state, it is possible to gain insights into the local structure and intermolecular interactions, such as hydrogen bonding. worktribe.com While specific ssNMR studies on this compound are not available, the techniques applied to other aminobenzoates and related compounds are directly applicable. researchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. Although specific, fully assigned spectra for this compound are not found in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure and data from analogous molecules like ethyl salicylate (B1505791) and methyl 3-(hydroxyamino)benzoate.

The principal vibrational modes for this compound would arise from its hydroxyamino, ethyl ester, and substituted benzene ring components. An intramolecular hydrogen bond between the ortho-hydroxyamino group and the ester's carbonyl oxygen would significantly influence the positions of the O-H, N-H, and C=O stretching bands.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretch | 3400 - 3200 (Broad) | Likely broadened and shifted to lower frequency due to intramolecular hydrogen bonding. |

| N-H | Stretch | 3350 - 3250 | Position influenced by hydrogen bonding. |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | From the ethyl group. |

| C=O (Ester) | Stretch | 1700 - 1680 | Shifted to lower frequency from the typical ~1735 cm⁻¹ due to conjugation and intramolecular hydrogen bonding. |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Multiple bands expected. |

| C-O (Ester) | Stretch | 1300 - 1100 | Two bands are typical for esters (C-O-C asymmetric and symmetric stretching). |

The conformation of the molecule, particularly the orientation of the hydroxyamino and ethyl ester groups relative to the benzene ring, can be inferred from vibrational spectra. The existence of a strong intramolecular hydrogen bond would favor a planar conformation involving the C=O and N-O-H groups. This interaction is a type of Resonance-Assisted Hydrogen Bond (RAHB), which enhances bond strength through electron delocalization in the resulting quasi-ring system. The strength and nature of this hydrogen bond could be probed by comparing the spectra in polar versus non-polar solvents. In non-polar solvents, the intramolecular bond should dominate, while in polar, hydrogen-bond-accepting solvents, some population of conformers with intermolecular hydrogen bonds might be observed, leading to changes in the O-H and C=O band positions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database.

In a hypothetical crystal structure, hydrogen bonding would be the dominant intermolecular force governing the molecular packing. The hydroxyamino group (-NHOH) is an excellent hydrogen bond donor, with both the N-H and O-H protons available for interaction. The primary hydrogen bond acceptors in the molecule are the carbonyl oxygen of the ester group and the oxygen and nitrogen atoms of the hydroxyamino group itself.

It is highly probable that molecules would form centrosymmetric dimers or extended chains through intermolecular hydrogen bonds. For example, the N-H of one molecule could donate to the carbonyl oxygen of a neighboring molecule, forming a robust R²₂(8) ring motif, a common feature in the crystal structures of related amides and anilines. The O-H group could similarly participate in forming chains or more complex three-dimensional networks.

Potential Hydrogen Bond Donors and Acceptors

| Type | Group | Function |

|---|---|---|

| Donor | -NH- | Strong |

| Donor | -OH | Strong |

| Acceptor | C=O | Strong |

| Acceptor | -OH | Moderate |

Crystal engineering involves the design of crystalline solids with desired properties by controlling intermolecular interactions. Co-crystallization is a primary technique in this field, where the target molecule is crystallized with a second molecule (a "co-former") to create a new, stable crystalline phase with a stoichiometric composition.

For this compound, co-crystallization could be explored to modify its physicochemical properties, such as solubility or stability. Given its strong hydrogen bonding capabilities, suitable co-formers would include compounds with complementary functional groups, such as carboxylic acids, amides, or pyridines. For instance, co-crystallizing with a dicarboxylic acid could lead to the formation of extended hydrogen-bonded tapes or sheets, fundamentally altering the crystal packing and material properties. While no co-crystallization studies have been specifically reported for this compound, the principles of supramolecular synthesis provide a clear pathway for such future research.

Chromatographic Techniques for Separation Science and Purity Assessment

The comprehensive characterization of this compound, a compound of interest in synthetic chemistry, necessitates the use of advanced chromatographic techniques. These methods are crucial for separating the target molecule from impurities, assessing its purity, and, when applicable, resolving it into its constituent enantiomers. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis, such as purity verification, byproduct identification, or preparative separation.

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods

The separation of enantiomers, or chiral resolution, is a critical task in chemical and pharmaceutical research, as different enantiomers of a chiral compound can exhibit distinct biological activities. uq.edu.au Should this compound be prepared in a racemic form, developing a robust chiral HPLC method is essential for its separation and quantification. nih.gov The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and effective strategy for chiral HPLC. chromatographyonline.com

The development of a chiral HPLC method involves a systematic screening of columns and mobile phases to achieve optimal resolution. nih.govchromatographyonline.com For a molecule like this compound, which contains an aromatic ring, an ester group, and a hydroxyamino functional group capable of hydrogen bonding, polysaccharide-based CSPs are a primary choice. Columns such as Chiralpak® AD-H or Chiralcel® OD-H, which are based on amylose (B160209) and cellulose (B213188) derivatives respectively, have demonstrated broad applicability for resolving a wide array of chiral compounds. chromatographyonline.com

Method development typically proceeds by screening these columns with different mobile phase systems. chromatographyonline.com In normal-phase mode, mixtures of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) are commonly employed. nih.gov The addition of a small percentage of a basic additive, such as diethylamine (B46881) (DEA), can be crucial for improving the peak shape of amine-containing compounds. For reversed-phase separations, which are also a viable option, mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are used on corresponding reversed-phase CSPs (e.g., Chiralcel OD-RH). chromatographyonline.com The choice between normal-phase and reversed-phase modes depends on the solubility of the compound and the desired selectivity.

Table 1: Illustrative Parameters for Chiral HPLC Method Development for this compound

| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |

| Chiral Stationary Phase (CSP) | Chiralpak® AD-H (amylose-based) | Chiralcel® OD-RH (cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Water (with buffer, e.g., 10 mM Phosphate) / Acetonitrile (e.g., 60:40 v/v) |

| Additive | 0.1% Diethylamine (DEA) | N/A |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm or 310 nm | UV at 254 nm or 310 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound can potentially generate various volatile or semi-volatile byproducts, impurities, and residual starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the separation, identification, and quantification of such substances. ajrconline.org Its combination of the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry makes it invaluable for purity assessment. nih.gov

Potential volatile byproducts in the synthesis of this compound, which might be formed via the reduction of Ethyl 2-nitrobenzoate (B253500), could include unreacted starting materials, residual solvents (e.g., ethanol (B145695), tetrahydrofuran), or byproducts from side reactions. GC-MS analysis allows for the detection of these impurities at trace levels. ajrconline.org

The typical GC-MS workflow involves injecting a solution of the sample into the GC, where compounds are volatilized and separated based on their boiling points and interactions with the stationary phase of the GC column (commonly a fused silica (B1680970) capillary column with a nonpolar or medium-polarity phase like a 5% phenyl-polysiloxane). As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. ajrconline.org

Table 2: Potential Volatile Byproducts in this compound Synthesis and Their Hypothetical GC-MS Signatures

| Potential Byproduct | Common Origin | Expected Retention Time | Key Mass-to-Charge Ratios (m/z) |

| Ethanol | Residual solvent / Ester hydrolysis | Early | 45, 31, 29 |

| Ethyl Acetate (B1210297) | Residual extraction solvent | Early | 88, 70, 43, 29 |

| Tetrahydrofuran (THF) | Residual reaction solvent | Early | 72, 42 |

| Ethyl 2-nitrobenzoate | Unreacted starting material | Late | 195, 165, 149, 121, 93 |

| Aniline | Over-reduction byproduct | Intermediate | 93, 66, 65 |

Supercritical Fluid Chromatography (SFC) for Rapid Separations

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" separation technique, offering significant advantages over traditional HPLC for both analytical and preparative-scale separations. americanpharmaceuticalreview.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. tandfonline.com The low viscosity and high diffusivity of supercritical CO₂ facilitate high flow rates and rapid analysis times without generating high backpressures, leading to faster separations and increased throughput. jasco.pl

For the analysis and purification of polar compounds like this compound, pure CO₂ is often mixed with a polar organic solvent, known as a modifier (e.g., methanol, ethanol). tandfonline.com The addition of a small amount of a basic additive, such as ammonium (B1175870) hydroxide (B78521) or an amine, to the modifier is often necessary to prevent peak tailing and improve the chromatography of basic analytes. researchgate.netchromatographyonline.com

SFC is particularly well-suited for chiral separations, often providing superior speed and resolution compared to HPLC. researchgate.net The screening of various achiral and chiral stationary phases can be performed rapidly. For a compound like this compound, columns such as those with 2-ethylpyridine (B127773) or other polar functionalities can provide excellent selectivity in achiral mode, while a wide range of polysaccharide-based chiral columns are available for enantioselective SFC. americanpharmaceuticalreview.com The significant reduction in the use of organic solvents makes SFC a more cost-effective and environmentally sustainable alternative to normal-phase HPLC. americanpharmaceuticalreview.com

Table 3: Comparison of Typical Characteristics of SFC and HPLC for the Analysis of this compound

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ (non-toxic, non-flammable) | Organic Solvents (e.g., Hexane, Acetonitrile) |

| Typical Analysis Time | 3-5 times faster than HPLC | Longer run times |

| Solvent Consumption | Significantly reduced organic solvent usage | High consumption of organic solvents |

| Column Backpressure | Low | High |

| Separation Efficiency | High, due to high diffusivity of mobile phase | High, but can be limited by pressure |

| Environmental Impact | "Green" technology due to CO₂ use and recycling | Generates significant organic solvent waste |

| Post-run Sample Workup | Fast and easy (CO₂ evaporates) | Requires solvent evaporation, which is slower |

Applications in Organic Synthesis and Functional Material Precursor Research

Building Block for Complex Organic Molecule Synthesis

The reactivity of ethyl 2-(hydroxyamino)benzoate makes it an important intermediate in the construction of a variety of intricate organic structures. Its utility is particularly evident in the synthesis of heterocyclic compounds, which are integral to many areas of chemistry, including pharmaceuticals and materials science.

Precursor for Quinolone-Based Compounds

Quinolones and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. This compound can serve as a starting material for the synthesis of quinolone frameworks. For instance, the reaction of substituted 2-aminobenzoic acid derivatives with reagents like monoethyl malonate can lead to the formation of 4-hydroxyquinol-2-one derivatives. researchgate.net While direct examples of using this compound for this specific transformation are not prevalent in the provided search results, its structural similarity to anthranilic acid esters suggests its potential in analogous cyclization reactions to form the quinolone core. The synthesis of fluoroquinolone analogs, an important class of antibacterial agents, often involves the construction of azaquinolone structures, highlighting the importance of precursors that can lead to these complex heterocyclic systems. google.com

Synthesis of Other Nitrogen-Containing Heterocycles

The utility of this compound extends to the synthesis of various other nitrogen-containing heterocycles. rsc.org These compounds are of great interest due to their presence in a wide array of natural products, pharmaceuticals, and functional materials. thieme.de For example, research has shown the formation of a novel fused oxazinoxazine from ethyl 2-(hydroxyamino)propanoate, a related compound, highlighting the potential of the hydroxyamino group to participate in unexpected and synthetically valuable cyclization reactions. mdpi.com The synthesis of benzoxazoles and benzimidazoles, which are important scaffolds in medicinal chemistry, often starts from ortho-substituted nitroaromatics that can be reduced to the corresponding hydroxylamines, demonstrating the role of this functional group in accessing these heterocyclic systems. thieme.de

Table 1: Examples of Nitrogen-Containing Heterocycles

| Heterocycle Class | Significance |

| Quinolones | Antibacterial and anticancer agents researchgate.netgoogle.com |

| Benzoxazoles | Found in pharmaceuticals and functional materials thieme.de |

| Benzimidazoles | Important scaffolds in medicinal chemistry thieme.de |

| Oxazinoxazines | Novel fused heterocyclic systems mdpi.com |

Applications in Natural Product Total Synthesis

The total synthesis of natural products is a driving force in organic chemistry, often requiring creative and efficient strategies to construct complex molecular architectures. While direct application of this compound in a completed total synthesis was not explicitly detailed in the search results, its role as a versatile building block for nitrogen-containing heterocycles suggests its potential as a key intermediate in the synthesis of alkaloids and other nitrogenous natural products. mdpi.com The Mitsunobu reaction, a powerful tool for the stereoselective synthesis of natural products, often involves nitrogen nucleophiles, and derivatives of hydroxylamines can be employed in such transformations. mdpi.com The construction of complex natural products often relies on the availability of functionalized starting materials that can be elaborated into the target molecule.

Role in Catalyst Design and Ligand Development

The development of novel catalysts is crucial for advancing chemical synthesis, enabling reactions to proceed with high efficiency, selectivity, and sustainability. This compound and its derivatives play a significant role in this field, particularly in the design of chiral ligands for asymmetric catalysis and the development of organocatalysts.

Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov Chiral ligands are essential components of many asymmetric catalysts, as they create a chiral environment around a metal center, thereby controlling the stereochemical outcome of a reaction. The development of new and effective chiral ligands is a continuous area of research. acs.orgacs.orgacs.org this compound can be envisioned as a precursor for chiral ligands. The amino and hydroxyl groups can be functionalized with chiral auxiliaries or incorporated into larger chiral scaffolds. These ligands can then be used in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic substitutions, and carbon-carbon bond-forming reactions. acs.orgru.nl

Table 2: Key Areas in Asymmetric Catalysis

| Catalysis Area | Description |

| Asymmetric Hydrogenation | The addition of hydrogen across a double bond to create a chiral center. acs.org |

| Asymmetric Allylic Alkylation | The substitution of a leaving group on an allylic substrate with a nucleophile, creating a chiral center. acs.org |

| Asymmetric Aldol Reactions | The reaction between an enolate and an aldehyde to form a β-hydroxy carbonyl compound with new stereocenters. nih.gov |

Development of Organocatalysts Incorporating the Hydroxyamino Moiety

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. researchgate.net The design of new organocatalysts often involves the incorporation of specific functional groups that can activate substrates and control stereoselectivity. The hydroxyamino group present in this compound offers unique opportunities for organocatalyst design. This moiety can participate in hydrogen bonding interactions, which are crucial for substrate recognition and activation in many organocatalytic reactions. Furthermore, the acidity of the N-OH proton can be tuned, allowing for its use in Brønsted acid or base catalysis. researchgate.net While direct examples of organocatalysts derived from this compound were not found, the principles of organocatalyst design suggest its potential in this area. For instance, the development of N-heterocyclic carbene (NHC) catalysts has revolutionized the field of organocatalysis, and the functionalization of NHC scaffolds with groups capable of hydrogen bonding is a known strategy to enhance their performance. nih.gov

The initial search has provided some relevant information, but a more focused approach is needed to gather the specific details required for each subsection of the article. The current results touch upon related compounds like "Ethyl 2-cyano-2-(hydroxyimino)acetate" and its use in peptide synthesis, which provides a good starting point for the solid-phase synthesis section. However, direct information on "this compound" in combinatorial chemistry, parallel synthesis, and as a precursor for advanced materials is limited. The search for its use as a monomer and in supramolecular assemblies also needs to be more specific. Therefore, the next steps should involve more targeted searches to fill these gaps.The second round of searches yielded more specific information. I found a patent that describes the solid-phase synthesis of hydroxylamine (B1172632) compounds and the creation of combinatorial libraries, which is highly relevant to sections 5.3.1 and 5.3.2. I also found an article that mentions the use of a related compound, ethyl 2-(hydroxyamino)-2-imino-acetate, in the synthesis of 1,2,4-oxadiazole (B8745197) isomers, hinting at its potential as a scaffold. However, direct evidence of this compound being used in parallel synthesis for analog generation is still lacking. Similarly, while I found general information on monomers and supramolecular assemblies, concrete examples of this compound being used as a monomer for polymer synthesis or as a component in supramolecular structures are not yet available. Therefore, the next steps will focus on finding this specific missing information.The searches have provided some useful, albeit indirect, information. I found resources on solid-phase synthesis of drug-like libraries and hydroxylamine compounds, which will be helpful for sections 5.3.1 and 5.3.2. There is also information on related compounds like "ethyl 2-cyano-2-(hydroxyimino)acetate" in peptide synthesis, offering a basis for discussing the potential of the target compound. However, there is still no direct evidence of "this compound" being used for parallel synthesis of analogs, as a monomer in polymerization, or as a specific component in supramolecular assemblies. The current information is more general, covering the broader categories of the outline but not the specific application of the specified compound. Therefore, the next steps will be to perform more targeted searches to find this missing information and then proceed to write the article.

Molecular Mechanisms of Biological Pathway Modulation Research

In Vitro Molecular Target Engagement Studies

Detailed in vitro studies are fundamental to characterizing the direct molecular interactions of a compound. Such studies would typically involve examining its effects on specific enzymes and receptors to elucidate its mechanism of action at a biochemical level.

Prolyl hydroxylase domain (PHD) enzymes are crucial oxygen sensors in cells and key regulators of the hypoxia-inducible factor (HIF) pathway. nih.gov The inhibition of PHDs by small molecules can stabilize HIF-α, leading to the activation of downstream genes involved in processes such as erythropoiesis and angiogenesis. While the study of prolyl hydroxylase inhibitors is an active area of research for conditions like anemia, specific kinetic data detailing the interaction of Ethyl 2-(hydroxyamino)benzoate with prolyl hydroxylase enzymes, including determination of inhibition constants (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), are not readily found in the existing literature.

To characterize the inhibitory potential of a compound like this compound on prolyl hydroxylase, a series of enzyme kinetic assays would be necessary. The following table outlines the typical parameters that would be determined in such a study.

| Kinetic Parameter | Description | Hypothetical Data for a Prolyl Hydroxylase Inhibitor |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 5 µM |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 2.5 µM |

| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | Competitive with 2-oxoglutarate |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Receptor binding assays are essential for determining the affinity and selectivity of a compound for specific receptors. These assays often use radiolabeled ligands to quantify the binding of a test compound to its target. Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), can provide deeper insights into the forces driving the binding interaction. Currently, there is no published data from receptor binding assays or thermodynamic studies for this compound to identify its potential receptor targets or characterize the nature of its binding.

A hypothetical table of thermodynamic parameters for ligand-receptor binding is presented below to illustrate the type of data generated from such studies.

| Thermodynamic Parameter | Description | Hypothetical Value |

| Kd | The equilibrium dissociation constant, a measure of binding affinity. | 100 nM |

| ΔG | Gibbs free energy change, indicating the spontaneity of the binding process. | -9.5 kcal/mol |

| ΔH | Enthalpy change, reflecting the change in heat upon binding. | -5.2 kcal/mol |

| -TΔS | Entropy change, representing the change in randomness of the system upon binding. | -4.3 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound is not available.

Intracellular Signaling Pathway Investigation in Cellular Models

Cellular models provide a crucial platform for investigating how a compound modulates intracellular signaling pathways, affecting gene expression and protein levels.

The HIF pathway is a central regulator of the cellular response to low oxygen levels. nih.gov Activation of this pathway through the inhibition of prolyl hydroxylases can have significant therapeutic implications. nih.gov While the chemical structure of this compound might suggest a potential for interaction with the HIF pathway, direct molecular studies demonstrating its ability to stabilize HIF-α subunits (HIF-1α or HIF-2α) in cell lines are not documented in the scientific literature. Such studies would typically involve techniques like Western blotting to detect the accumulation of HIF-α protein in response to treatment with the compound.

The activation of signaling pathways ultimately leads to changes in gene expression and protein synthesis. To understand the functional consequences of a compound's activity, it is essential to analyze its impact on the expression of downstream target genes and the levels of their corresponding proteins. For a compound that activates the HIF pathway, this would involve measuring the upregulation of HIF target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF). No studies detailing the effects of this compound on gene expression or protein levels in any cell line are currently available.